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molecular formula C7H3FINO B071870 3-Fluoro-4-hydroxy-5-iodobenzonitrile CAS No. 173900-33-9

3-Fluoro-4-hydroxy-5-iodobenzonitrile

Cat. No. B071870
M. Wt: 263.01 g/mol
InChI Key: WOOFZTUQMBZIMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05643929

Procedure details

Potassium iodide (7.97 g, 48 mmol) was dissolved in 125 ml of DMF with stirring, and 4-cyano-2-fluorophenol (16a; 5.56 g 48 mmol) and chloramine-T in 75 ml of DMF were added dropwise with stirring. The reaction mixture was poured into 650 ml of water, acidified with 6N HCl, and extracted with ethyl acetate. The organic layer was washed with 10% NaHSO3, water and brine and dried over magnesium sulfate. The organic solution was concentrated in vacuo and the yellow solid residue was treated with 200 ml of 1N NaOH solution, filtered through supercel, and the filtrate was acidified with conc. HCl solution. The solid product was filtered, dried, dissolved in ether, and the organic layer was dried over magnesium sulfate. The organic solution was concentrated in vacuo and the residue was recrystallized from ethylene chloride to afford 5.93 g (55.6%) of the title compounds.
Quantity
7.97 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
5.56 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
650 mL
Type
solvent
Reaction Step Four
Yield
55.6%

Identifiers

REACTION_CXSMILES
[I-:1].[K+].[C:3]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[C:7]([F:12])[CH:6]=1)#[N:4].CC1C=CC(S(NCl)(=O)=O)=CC=1.Cl>CN(C=O)C.O>[C:3]([C:5]1[CH:10]=[C:9]([I:1])[C:8]([OH:11])=[C:7]([F:12])[CH:6]=1)#[N:4] |f:0.1|

Inputs

Step One
Name
Quantity
7.97 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
125 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
5.56 g
Type
reactant
Smiles
C(#N)C1=CC(=C(C=C1)O)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)NCl
Name
Quantity
75 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
650 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with 10% NaHSO3, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The organic solution was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the yellow solid residue was treated with 200 ml of 1N NaOH solution
FILTRATION
Type
FILTRATION
Details
filtered through supercel
FILTRATION
Type
FILTRATION
Details
The solid product was filtered
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The organic solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from ethylene chloride

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC(=C(C(=C1)I)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.93 g
YIELD: PERCENTYIELD 55.6%
YIELD: CALCULATEDPERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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